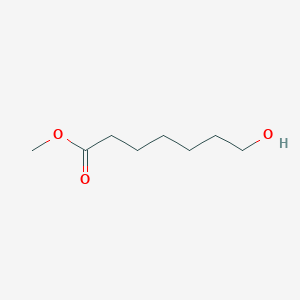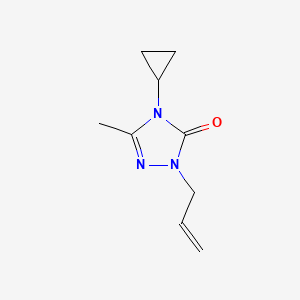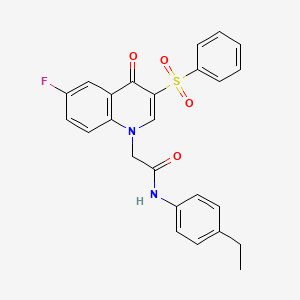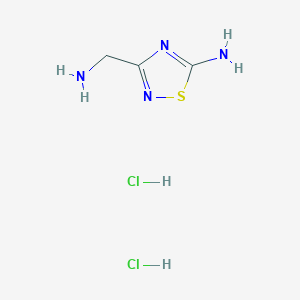
Methyl 7-hydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-hydroxyheptanoate is a chemical compound with the molecular formula C8H16O3 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.21 g/mol . Its predicted density is 0.991±0.06 g/cm3 . The boiling point is reported to be between 95-100 °C under a pressure of 0.5 Torr . The flash point is 82.2±15.4 °C .Wissenschaftliche Forschungsanwendungen
Study on Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate
This study describes the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin, which exhibits moderate cytotoxic activity. The synthesis involved six steps, with key stereoselective synthesis achieved through the Arndt-Eistert homologation reaction and Wolff rearrangement reaction (Feng et al., 2013).
Methyl 7‐Hydroxyhept‐5‐ynoate Synthesis
This paper provides a detailed synthesis process for Methyl 7-hydroxyhept-5-ynoate, including the synthesis of intermediates and byproducts. The synthesis involves key steps like alkylation, Grignard reactions, hydrolysis, and metalation reactions (Casy et al., 2003).
Biological Applications and Properties
Design, Synthesis, and Photophysical Properties of Pyrroloquinoline-Based Compounds
This study involves the design and synthesis of a library of pyrroloquinoline derivatives to identify novel dyes for biological studies. Notably, 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives were identified as the best blue luminescent dyes for biological applications. These compounds were modified to enhance luminescence profiles and conjugated to functional groups of supramolecular drug delivery systems, proving their potential as blue fluorescent labels in biological investigations (Carta et al., 2015).
Wirkmechanismus
Target of Action
Methyl 7-hydroxyheptanoate primarily targets the NF-κB and STAT3 pathways . It activates the transcription of target genes in the transcriptome analysis of Chaetoceros muelleri . It also inhibits the activity of carboxylic ester hydrolase (CES) , which is involved in the metabolism and elimination of many drugs .
Mode of Action
This compound regulates the expression of pro-inflammatory cytokines through activation of NF-κB , which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner, leading to increased production of pro-inflammatory cytokines such as IL6 , IL8 , and IL10 .
Biochemical Pathways
The compound affects the NF-κB and STAT3 pathways, leading to the increased expression of pro-inflammatory cytokines . It also inhibits the activity of CES , affecting the metabolism and elimination of many drugs .
Pharmacokinetics
This compound has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.25 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .
Result of Action
The activation of NF-κB and STAT3 by this compound leads to increased expression of pro-inflammatory cytokines . This can have various effects on the cellular level, depending on the context. The inhibition of CES can affect the metabolism and elimination of many drugs .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 7-hydroxyheptanoate has been shown to regulate the expression of pro-inflammatory cytokines through activation of NF-κB, which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner . This activation leads to increased production of pro-inflammatory cytokines such as IL6, IL8, and IL10 .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may have a broad impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may interact with this enzyme, potentially inhibiting its activity and leading to changes in gene expression.
Eigenschaften
IUPAC Name |
methyl 7-hydroxyheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFRVJHOJAMSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)


![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)



![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)